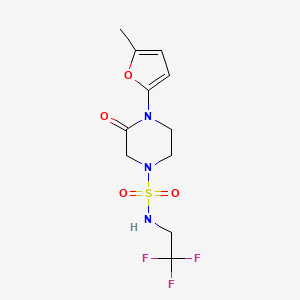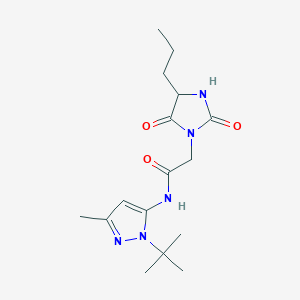![molecular formula C20H25N5O B6974788 N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B6974788.png)
N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring, a pyridazine ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the adamantane derivative. Common reagents used in these reactions include hydrazine, methyl iodide, and adamantane-1-carboxylic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it a candidate for therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide
- N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxylate
- N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxylamide
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties Its adamantane moiety provides rigidity and stability, while the pyrazole and pyridazine rings offer sites for functionalization and interaction with biological targets
Properties
IUPAC Name |
N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-12-3-4-17(23-22-12)25-18(5-13(2)24-25)21-19(26)20-9-14-6-15(10-20)8-16(7-14)11-20/h3-5,14-16H,6-11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSLUIPLDWTSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=N2)C)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974720.png)
![(1S)-1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974723.png)
![(1S,2R,4R)-6',6'-dimethyl-N-(2,2,2-trifluoroethyl)spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-sulfonamide](/img/structure/B6974731.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6974737.png)
![(1S)-N,N-dimethyl-1-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6974741.png)

![3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B6974760.png)
![5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B6974767.png)
![2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol](/img/structure/B6974775.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B6974779.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(2-methoxy-5-phenylphenyl)methanamine](/img/structure/B6974793.png)
![2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6974807.png)
![Tert-butyl 1-(3-hydroxypyridine-2-carbonyl)-1,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6974816.png)
